molecular formula C19H28N4O6S2 B193784 Cefathiamidine CAS No. 33075-00-2

Cefathiamidine

Katalognummer: B193784
CAS-Nummer: 33075-00-2
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: JYXACOFERDBGGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefathiamidin ist ein Cephalosporin-Antibiotikum der ersten Generation, das 1974 entdeckt wurde. Es wird hauptsächlich zur Behandlung von Infektionen eingesetzt, die durch empfindliche Bakterien verursacht werden. Diese Verbindung wurde von der China Food and Drug Administration für die Anwendung bei Erwachsenen und Kindern zugelassen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Cefathiamidin umfasst mehrere Schritte, beginnend mit der Synthese von Cefathiamidinsäure. Eine Methode beinhaltet die Silanisierung von 7-Aminocephalosporansäure unter Verwendung von Bis(trimethylsilyl)acetamid bei Raumtemperatur . Eine andere Methode beinhaltet die Reaktion von 7-Bromoacetylaminocephalosporansäure mit N,N-Diisopropylthiourea in einem einzigen Lösungsmittel .

Industrielle Produktionsmethoden

Die industrielle Produktion von Cefathiamidin kann durch einen enzymatischen Ansatz erreicht werden. Diese Methode verwendet Penicillin-Acylase, um die Synthese von N-Bromoacetyl-7-Aminocephalosporansäure, einem wichtigen Zwischenprodukt bei der Herstellung von Cefathiamidin, zu katalysieren . Dieser Prozess wird in einem vollständig wässrigen Medium durchgeführt, was ihn zu einer umweltfreundlichen und effizienten Methode macht.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of cefathiamidine involves several steps, starting with the synthesis of this compound acid. One method includes the silanization of 7-aminocephalosporanic acid using bis(trimethylsilyl)acetamide at room temperature . Another method involves the reaction of 7-bromoacetyl aminocephalosporanic acid with N,N-diisopropyl thiourea in a single solvent .

Industrial Production Methods

Industrial production of this compound can be achieved through an enzymatic approach. This method uses penicillin acylase to catalyze the synthesis of N-bromoacetyl-7-aminocephalosporanic acid, a key intermediate in the production of this compound . This process is conducted in a fully aqueous medium, making it a green and efficient method.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefathiamidin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Cefathiamidin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach dem gewünschten Produkt und der jeweiligen durchgeführten Reaktion.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Cefathiamidin, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.

Wissenschaftliche Forschungsanwendungen

Population Pharmacokinetic Studies

A population pharmacokinetic study was conducted to optimize dosing regimens for cefathiamidine in pediatric patients. Blood samples were collected from children treated with this compound, and concentrations were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry. The study aimed to determine appropriate dosages that would ensure therapeutic effectiveness without causing toxicity .

Key Findings:

  • The pharmacokinetic parameters were modeled using NONMEM software, which allowed for the estimation of inter-individual variability.
  • The study revealed that this compound is frequently utilized as empirical antimicrobial therapy in children with augmented renal clearance (ARC), necessitating careful dosing adjustments to avoid subtherapeutic levels .

Treatment of Infections

This compound is widely used in clinical settings for treating various infections. A retrospective cohort study highlighted its effectiveness in managing infections in pediatric patients, demonstrating significant clinical outcomes when appropriately dosed .

Common Indications:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin and soft tissue infections
  • Sepsis management

Pediatric Use

In a study focusing on infants with ARC, this compound was administered as empirical therapy. The pharmacokinetic analysis indicated that infants required specific dosing adjustments to achieve optimal drug exposure. The study emphasized the importance of individualized therapy to enhance treatment outcomes .

Case Study Summary:

Study FocusPopulationKey Findings
Pediatric InfectionsInfants with ARCRequired tailored dosing for effective treatment

Efficacy in Gynecologic Surgery

This compound has also been evaluated in the context of gynecologic oncology surgeries. It was part of a regimen aimed at reducing postoperative infection rates. While specific data on this compound's role in this setting were limited, its inclusion in antibiotic prophylaxis protocols reflects its broad utility .

Wirkmechanismus

Cefathiamidine exerts its effects by interfering with the synthesis of the bacterial cell wall, which is crucial for bacterial survival. It binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This leads to the weakening of the cell wall and ultimately the death of the bacterial cell.

Vergleich Mit ähnlichen Verbindungen

Cefathiamidin ähnelt anderen Cephalosporinen der ersten Generation, wie Cephalothin und Cephaloridin. Es hat einzigartige Eigenschaften, die es besonders wirksam gegen bestimmte Bakterienstämme machen. So hat sich gezeigt, dass Cefathiamidin im Vergleich zu einigen anderen Cephalosporinen ein breiteres Wirkungsspektrum und bessere pharmakokinetische Eigenschaften aufweist .

Liste ähnlicher Verbindungen

  • Cephalothin
  • Cephaloridin
  • Cephalexin
  • Cefazolin

Cefathiamidin zeichnet sich durch seine einzigartige Kombination aus Wirksamkeit, Sicherheit und pharmakokinetischem Profil aus, was es zu einem wertvollen Antibiotikum bei der Behandlung von bakteriellen Infektionen macht.

Biologische Aktivität

Cefathiamidine is a first-generation cephalosporin antibiotic primarily used for treating infections caused by susceptible bacteria. Its pharmacological profile, including its biological activity, pharmacokinetics, and clinical efficacy, has been the subject of various studies. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its broad-spectrum antibacterial activity, particularly against Gram-positive cocci. It is administered parenterally due to poor oral absorption and is primarily excreted unchanged via the kidneys. The drug's protein binding capacity is approximately 23%, and it does not penetrate the blood-brain barrier effectively .

Population Pharmacokinetic Studies

Recent studies have focused on understanding this compound's pharmacokinetics in pediatric populations, particularly infants with Augmented Renal Clearance (ARC). A significant study analyzed the pharmacokinetics in 20 infants, revealing a one-compartment model best fit for the data collected. Key pharmacokinetic parameters are summarized in the table below:

ParameterValue (L/h/kg)Range (L/h/kg)
Clearance (CL)0.220.09 – 0.29
Volume of Distribution (V)0.340.24 – 0.41

Monte Carlo simulations indicated that dosing regimens of 100 mg/kg/day every 12 hours, or more frequent dosing, were necessary to achieve therapeutic levels against specific pathogens .

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. A notable study evaluated its effectiveness when combined with other antimicrobial agents against Gram-positive cocci, demonstrating enhanced efficacy in certain combinations . The following table summarizes the minimum inhibitory concentrations (MICs) for this compound against selected bacteria:

BacteriaMIC (mg/L)
Streptococcus pneumoniae0.25
Staphylococcus aureus (MSSA)0.5
Enterococcus faecalis1

Case Studies and Clinical Applications

This compound has been widely used in clinical settings for treating infections in children, especially those with hematologic diseases. A population pharmacokinetic study involving children aged 2 to 11 years indicated that body weight significantly influenced drug clearance, necessitating weight-based dosing adjustments to avoid underdosing .

In a clinical context, this compound has shown efficacy in treating infections caused by Haemophilus influenzae, with recommended dosing regimens established based on pharmacokinetic modeling to optimize therapeutic outcomes .

Eigenschaften

IUPAC Name

3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXACOFERDBGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954696
Record name 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33075-00-2
Record name 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefathiamidine
Reactant of Route 2
Reactant of Route 2
Cefathiamidine
Reactant of Route 3
Cefathiamidine
Reactant of Route 4
Reactant of Route 4
Cefathiamidine
Reactant of Route 5
Cefathiamidine
Reactant of Route 6
Reactant of Route 6
Cefathiamidine
Customer
Q & A

Q1: What is the primary mechanism of action of Cefathiamidine?

A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Q2: Which bacterial species are generally susceptible to this compound?

A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]

Q3: Has this compound demonstrated efficacy in treating specific infections?

A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []

Q4: Are there studies comparing this compound's efficacy with other antibiotics?

A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]

Q5: What are the key pharmacokinetic parameters of this compound in different populations?

A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.

Q6: Have any studies explored dosage optimization for this compound in specific populations?

A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]

Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?

A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]

Q8: What are the known mechanisms of resistance to this compound?

A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.

Q9: Are there different formulations of this compound available?

A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]

Q10: What is known about the stability of this compound under different conditions?

A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]

Q11: What approaches have been explored to enhance the stability and solubility of this compound?

A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]

Q12: What analytical techniques are employed to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]

Q13: Have any studies identified impurities in this compound?

A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.